Ethyl 3-methoxypent-2-enoate
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Overview
Description
Ethyl 3-methoxypent-2-enoate is an organic compound with the molecular formula C8H14O3 It is an ester, characterized by the presence of an ethyl group attached to a methoxypentenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methoxypent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxypent-2-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of 3-methoxypent-2-enolate with ethyl iodide. This reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the enolate ion, which then reacts with the ethyl iodide to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the ester can yield alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl 3-methoxypent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and other enzymes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials, where its ester functionality can be exploited for polymerization reactions.
Mechanism of Action
The mechanism of action of ethyl 3-methoxypent-2-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. In chemical reactions, the compound’s reactivity is influenced by the electron-donating methoxy group, which can stabilize reaction intermediates and facilitate nucleophilic attacks.
Comparison with Similar Compounds
Ethyl 3-methoxypent-2-enoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the methoxy group and the conjugated double bond in its structure. This structural difference imparts distinct reactivity and properties, making it suitable for specific applications that other esters may not fulfill.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
These compounds, while similar in their ester functionality, differ in their alkyl and acyl groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
82967-76-8 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-methoxypent-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(10-3)6-8(9)11-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
LPJVQUPDHTWUIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)OC |
Origin of Product |
United States |
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